molecular formula C8H3BrClNO2 B13051368 6-Bromo-7-chloroindoline-2,3-dione

6-Bromo-7-chloroindoline-2,3-dione

Cat. No.: B13051368
M. Wt: 260.47 g/mol
InChI Key: AGADFKZYZROJKG-UHFFFAOYSA-N
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Description

Significance of the Indoline-2,3-dione (Isatin) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

The indoline-2,3-dione (isatin) framework, a bicyclic system composed of a fused benzene (B151609) and pyrrolidine (B122466) ring with two carbonyl groups at positions 2 and 3, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its importance stems from its versatile reactivity and its presence in a wide array of biologically active natural products and synthetic compounds. The isatin (B1672199) scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities. nih.gov These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The reactive C3-carbonyl group readily participates in various chemical transformations, such as condensation and addition reactions, providing a gateway to a vast library of derivatives. bldpharm.com

Impact of Halogenation on the Chemical Reactivity and Biological Profile of Indoline-2,3-dione Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the isatin ring system profoundly influences its physicochemical and biological characteristics. Halogenation can alter the electronic distribution within the molecule, affecting its reactivity and ability to participate in intermolecular interactions such as hydrogen bonding and halogen bonding. This, in turn, can significantly impact the biological profile of the resulting derivatives. For instance, halogenation can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the position and nature of the halogen substituent can lead to selective interactions with biological targets, enhancing potency and specificity. Research has shown that halogenated isatins exhibit a range of biological activities, including enhanced antibacterial and anticancer effects. nih.gov

Research Trajectory of Halogenated Indoline-2,3-dione Derivatives in Synthetic and Biological Contexts

The study of halogenated indoline-2,3-dione derivatives has been a dynamic area of research. Early investigations focused on the synthesis and fundamental reactivity of these compounds. More recently, the research trajectory has shifted towards the rational design and synthesis of novel halogenated isatins with specific biological activities. This has been driven by advancements in synthetic methodologies that allow for precise control over the position of halogenation. The exploration of their potential as therapeutic agents has led to the discovery of compounds with potent activity against various diseases. For example, certain halogenated isatins have been identified as inhibitors of key enzymes and protein kinases, highlighting their potential in cancer chemotherapy.

Specific Research Focus on 6-Bromo-7-chloroindoline-2,3-dione within the Broader Indoline-2,3-dione Class

Within the extensive family of halogenated isatins, this compound represents a unique and largely unexplored entity. The presence of two different halogens at adjacent positions on the benzene ring presents an interesting case for studying the combined electronic and steric effects on the molecule's properties. While specific research on this particular compound is limited, its structural features suggest potential for novel chemical reactivity and biological activity. The exploration of this compound is a logical progression in the field, building upon the foundational knowledge of mono- and di-halogenated isatins. The synthesis and characterization of this compound would provide valuable data for structure-activity relationship (SAR) studies and could lead to the identification of new lead compounds for drug discovery.

Table 1: Inferred Properties of this compound

PropertyValueSource/Basis
Molecular FormulaC₈H₃BrClNO₂ChemBK
Molecular Weight260.47 g/mol ChemBK
CAS NumberNot directly available; Isomer 7-Bromo-6-chloro-1H-indole-2,3-dione has CAS 1700096-22-5Chemcia Scientific, LLC

The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted aniline (B41778) or indole (B1671886). The selective introduction of bromine and chlorine at the 6 and 7 positions would be a key synthetic challenge.

Table 2: Potential Synthetic Precursors for this compound

PrecursorPotential Synthetic Route
6-BromoindoleChlorination followed by oxidation
2-Amino-4-bromo-5-chlorobenzoic acidCyclization to form the isatin ring

The biological activity of this compound remains to be elucidated. However, based on the known activities of other 6,7-dihalogenated isatins, such as the potassium channel modulating effects of 6,7-dichloro-1H-indole-2,3-dione-3-oxime, it is plausible that this compound could exhibit interesting neurological or cardiovascular activities. Further research is imperative to synthesize, characterize, and evaluate the biological profile of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

6-bromo-7-chloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3BrClNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

AGADFKZYZROJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 7 Chloroindoline 2,3 Dione and Its Derivatives

Precursor Synthesis and Halogenation Strategies for Indoline-2,3-dione Core

The introduction of bromine and chlorine atoms onto the indoline-2,3-dione backbone at specific positions is a key challenge. The strategy typically involves sequential halogenation reactions, where the regioselectivity is governed by the electronic properties of the substrate and the choice of halogenating agents and catalysts.

The synthesis of 6-bromo-7-chloroindoline-2,3-dione necessitates a controlled, stepwise introduction of the halogen atoms onto a suitable precursor, such as indoline-2,3-dione (isatin) or a pre-substituted derivative. The order of halogenation is critical. For instance, starting with 7-chloroindoline-2,3-dione, a subsequent bromination would be directed by the existing chloro and carbonyl groups.

Halogenation of heterocyclic compounds can be achieved under various conditions. For example, the chlorination and bromination of related heterocyclic systems have been successfully performed in acetic acid at elevated temperatures. researchgate.net In some cases, palladium-catalyzed ortho-halogenation can be employed, using a directing group on the aromatic ring to ensure high regioselectivity. organic-chemistry.org For instance, the cyano group can act as a directing group for the ortho-halogenation of arylnitriles using Pd(OAc)2 as a catalyst. organic-chemistry.org While not directly applied to indoline-2,3-dione in the cited study, this method highlights a potential strategy for achieving the desired 7-chloro substitution pattern on a suitably functionalized precursor. A two-step sequence involving regioselective bromination followed by heterocycle formation has also been used to synthesize related halogenated heterocyclic amines. chemrxiv.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for introducing functional groups, including halogens, onto aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of the indoline-2,3-dione core, the benzene (B151609) ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the two carbonyl groups at positions 2 and 3. However, the nitrogen atom's lone pair can donate electron density to the ring, influencing the position of substitution.

The general mechanism of electrophilic aromatic halogenation involves the reaction of the aromatic ring with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.orglibretexts.org The catalyst polarizes the halogen molecule, generating a more potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com For the indoline (B122111) ring system, electrophilic attack typically favors the C3 position of the pyrrole (B145914) moiety due to stabilization of the intermediate by the nitrogen atom. quimicaorganica.orgic.ac.uk However, to achieve substitution on the benzene portion of the molecule at positions 6 and 7, the directing effects of the substituents already present on the benzene ring are paramount. The amide nitrogen and the carbonyl groups collectively influence the regiochemical outcome of the halogenation steps.

Functionalization of the Indoline-2,3-dione Nucleus

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. A common and important functionalization is the alkylation of the nitrogen atom at the N-1 position.

N-alkylation of the indoline-2,3-dione nucleus can be efficiently achieved using phase-transfer catalysis (PTC). This methodology is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the reaction between two immiscible phases. nih.gov The N-H bond in indoline-2,3-diones is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. youtube.com This anion can then react with an alkylating agent (e.g., an alkyl halide) in an SN2 reaction. youtube.com PTC facilitates the transport of the base or the substrate anion between the aqueous and organic phases, accelerating the reaction rate. nih.gov

This approach has been successfully applied to the N-alkylation of various indole (B1671886) derivatives. mdpi.comnih.gov The use of PTC often leads to high yields and can be performed under mild reaction conditions. researchgate.netresearchgate.net

A variety of catalyst systems are effective for PTC-mediated N-alkylation. A common and efficient system involves the use of a quaternary ammonium (B1175870) salt, such as Tetra-n-butylammonium Bromide (TBAB) or Tetra-n-butylammonium Chloride (TBAC), in combination with a base like potassium carbonate (K₂CO₃). figshare.comgoogle.com

Potassium Carbonate (K₂CO₃): This inorganic base is widely used due to its low cost, moderate strength, and ease of handling. researchgate.net It is effective in deprotonating the N-H group of the indole nucleus to generate the corresponding anion. researchgate.netresearchgate.net

Tetra-n-butylammonium Bromide (TBAB): As a phase-transfer catalyst, the tetra-n-butylammonium cation pairs with the indole anion generated by the base. This lipophilic ion pair is soluble in the organic solvent, where it can react with the alkylating agent. figshare.com The use of TBAB or similar salts like TEBAC has been shown to significantly improve reaction rates for N-alkylation. google.comresearchgate.net

The table below summarizes typical catalyst systems used in the N-alkylation of indole-related compounds.

Catalyst Component Function Example Reference(s)
BaseDeprotonates the N-H groupPotassium Carbonate (K₂CO₃) researchgate.netresearchgate.netfigshare.com
Phase-Transfer CatalystTransports anion to organic phaseTetra-n-butylammonium Bromide (TBAB) figshare.comrsc.org
Phase-Transfer CatalystTransports anion to organic phaseTetra-n-butylammonium Chloride (TBAC) google.com

The choice of solvent and other reaction conditions plays a critical role in the success of the N-alkylation. N,N-Dimethylformamide (DMF) is a commonly used polar aprotic solvent for these reactions. researchgate.netnih.gov

DMF is more than just a solvent; it can act as a reagent, a catalyst, and a stabilizer. nih.govnih.gov Its high polarity effectively dissolves the organic substrate and the ion pair formed with the phase-transfer catalyst, facilitating the reaction. nih.gov In some procedures, N,N-dimethylformamide dialkyl acetals can even serve as the alkylating agent itself. researchgate.netrsc.org

Optimization of reaction conditions involves adjusting the temperature, reaction time, and the stoichiometry of the reagents. The table below outlines typical conditions for the N-alkylation of indole derivatives.

Parameter Condition Rationale Reference(s)
SolventN,N-Dimethylformamide (DMF)Polar aprotic solvent, dissolves reactants researchgate.netnih.gov
BasePotassium Carbonate (K₂CO₃)Efficient deprotonation of N-H researchgate.netresearchgate.net
CatalystTetra-n-butylammonium Bromide (TBAB)Facilitates inter-phase anion transport figshare.com
Alkylating AgentAlkyl Halide (e.g., R-Br, R-I)Provides the alkyl group for substitution youtube.comresearchgate.net
TemperatureRoom Temperature to RefluxDependent on substrate and alkylating agent reactivity researchgate.net

By carefully selecting the synthetic strategy, catalyst system, and reaction conditions, this compound and its N-alkylated derivatives can be synthesized efficiently, providing access to a class of compounds with significant potential in various fields of chemical research.

Derivatization at the Carbonyl Functionalities

The C2 and C3 carbonyl groups of the indoline-2,3-dione core are key sites for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular frameworks.

The condensation reaction between the C3-carbonyl group of isatins and primary amines readily forms Schiff bases, also known as imines. This reaction is a cornerstone in the derivatization of isatins, including their halogenated analogs. While specific literature on this compound is limited, the synthesis of Schiff bases from other halogenated isatins, such as 5-fluoroisatin (B27256) and 5-chloroisatin, provides a well-established precedent. nih.govmdpi.com

Typically, the synthesis involves refluxing equimolar amounts of the halogenated isatin (B1672199) and a primary amine in a suitable solvent, often with a catalytic amount of acid. For instance, bis-Schiff bases have been synthesized by reacting isatin or 5-fluoroisatin with aromatic diamines in a water suspension medium, which offers an environmentally benign alternative to traditional organic solvents. nih.gov The reaction proceeds efficiently at room temperature over several hours, and the products can be easily isolated by filtration. nih.gov

Another common method involves refluxing the reactants in ethanol (B145695) with a few drops of glacial acetic acid. mdpi.com This straightforward procedure has been successfully applied to a variety of substituted anilines and other primary amines, yielding the corresponding Schiff bases in good yields. The general reaction scheme for the formation of a Schiff base from a halogenated isatin is depicted below:

Scheme 1: General synthesis of Schiff bases from halogenated isatins.

Generated code

The reactivity of the C3-carbonyl group is influenced by the electronic nature of the substituents on the isatin ring. The electron-withdrawing nature of the bromo and chloro groups in this compound is expected to enhance the electrophilicity of the C3-carbonyl carbon, potentially facilitating the condensation reaction.

Reactant 1Reactant 2ConditionsProductYieldReference
Isatin3,3'-DiaminodiphenylmethaneWater, Room Temp, 30h3,3'-[Methylenebis(3,1-phenylenenitrilo)]bis[1,3-dihydro]-2H-indol-2-one72.7% nih.gov
5-Fluoroisatin3,3'-DiaminodiphenylmethaneWater, Room Temp, 30h5,5'-Difluoro-3,3'-[methylenebis(3,1-phenylenenitrilo)]bis[1,3-dihydro]-2H-indol-2-one75% nih.gov
5-Chloroisatin4-Amino-3-(o-fluorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-oneEthanol, Acetic Acid, Reflux, 4h4-[(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-3-(o-fluorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one- mdpi.com

Interactive Data Table: Synthesis of Schiff Bases from Halogenated Isatins (Data based on representative examples from the literature)

Similar to Schiff base formation, the reaction of isatins with hydrazine (B178648) and its derivatives provides a facile route to hydrazone and bishydrazone compounds. These derivatives are of significant interest due to their diverse biological activities. The C3-carbonyl group of halogenated isatins readily condenses with hydrazines.

The synthesis of isatin-3-hydrazones can be achieved by reacting the isatin with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. acs.org Further reaction of the isatin-3-hydrazone with aldehydes or ketones can lead to the formation of more complex hydrazone derivatives. For example, fluorinated isatin-hydrazones have been synthesized in good yields. acs.org

The synthesis of N-Boc-hydrazones from substituted isatins, including 5-bromo isatin, has been accomplished by refluxing the isatin with tert-butyl carbazate (B1233558) in ethanol. nih.gov This reaction proceeds to completion and the product can often be isolated in high purity without the need for column chromatography. nih.gov

The general scheme for the formation of a hydrazone from a halogenated isatin is as follows:

Scheme 2: General synthesis of hydrazones from halogenated isatins.

Generated code
Reactant 1Reactant 2ConditionsProductYieldReference
5-Fluoroisatin2-Fluorobenzaldehyde Hydrazone-(E)-5-fluoro-3-((2-(2-fluorobenzylidene)hydrazinylidene)indolin-2-one)65% acs.org
5-Bromo Isatintert-Butyl CarbazateEthanol, Reflux, 2h(Z)-tert-Butyl 2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxylate- nih.gov
IsatinHydrazine HydrateEthanol, RefluxIsatin monohydrazoneQuantitative nih.gov

Interactive Data Table: Synthesis of Hydrazones from Halogenated Isatins (Data based on representative examples from the literature)

Cycloaddition Reactions for Novel Heterocyclic Adducts

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful tool for the construction of complex heterocyclic systems from isatin derivatives. These reactions often proceed with high regio- and stereoselectivity, providing access to spiro-oxindole scaffolds.

Isatins can serve as precursors for the in situ generation of azomethine ylides, which are 1,3-dipoles. The reaction of an isatin with an amino acid, such as sarcosine (B1681465) or L-proline, generates a transient azomethine ylide that can be trapped by a dipolarophile, typically an activated alkene or alkyne. rsc.orgnih.gov This multicomponent reaction leads to the formation of spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) derivatives.

The reaction conditions for these cycloadditions are often mild, with many proceeding at room temperature or under reflux in solvents like ethanol or methanol. rsc.org The substitution pattern on the isatin ring can influence the reactivity and the stereochemical outcome of the cycloaddition. For instance, the 1,3-dipolar cycloaddition of azomethine ylides derived from various substituted isatins with chalcones has been shown to produce spiro-heterocycles in a fully controlled regio- and stereo-selective manner. nih.gov

A general representation of the 1,3-dipolar cycloaddition is shown below:

Scheme 3: General scheme for 1,3-dipolar cycloaddition of isatin-derived azomethine ylides.

Generated code

The use of halogenated isatins, such as 5,7-dibromoisatin, in these reactions has been reported, leading to the formation of the corresponding halogenated spiro-oxindoles. rsc.org This suggests that this compound would be a suitable substrate for such transformations, leading to novel di-halogenated spirocyclic compounds.

Isatin DerivativeAmino AcidDipolarophileProductYieldReference
IsatinL-ProlineZerumboneZerumbone-fused spiro-pyrrolizidino-oxindole26% (brsm) rsc.org
5,7-DibromoisatinSarcosine(E)-3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-oneSpiro[3,2'-pyrrolidine]-3'-benzoyl-4'-(furan-2-yl)-5'-(p-tolyl)-5,7-dibromo-1-methyl-oxindole- rsc.org
5-ChloroisatinSarcosine(E)-1,3-diphenylprop-2-en-1-oneSpiro[3,2'-pyrrolidine]-3'-benzoyl-4',5'-diphenyl-5-chloro-1-methyl-oxindole- rsc.org

Interactive Data Table: 1,3-Dipolar Cycloaddition Reactions of Halogenated Isatins (Data based on representative examples from the literature)

Stereoselective Synthetic Approaches for Halogenated Indoline-2,3-dione Derivatives

The development of stereoselective methods for the synthesis of halogenated indoline-2,3-dione derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The construction of spiro-oxindoles, which contain a quaternary spiro-carbon center at the C3 position, is a significant area of research in this context.

One-pot multicomponent reactions involving 1,3-dipolar cycloadditions have proven to be highly effective for the stereoselective synthesis of spiro-oxindoles. mdpi.com For example, the reaction between an isatin, an amino acid, and a dipolarophile can generate multiple stereocenters in a single step with high diastereoselectivity. mdpi.com The use of chiral amino acids can induce stereoselectivity in the final product.

Furthermore, domino reactions have been employed for the direct synthesis of spiro-fused 2-oxindoles. A zinc-mediated one-step reaction of isatin derivatives with 2-(bromomethyl)acrylates has been developed to produce α-methylene-γ-butyrolactone containing spirocyclic oxindoles. This method is applicable to a range of substituted isatins. mdpi.com

Chemical Transformations and Reaction Pathways of 6 Bromo 7 Chloroindoline 2,3 Dione

Oxidation Reactions to Quinone and Other Oxidized Species

The oxidation of isatin (B1672199) and its derivatives can lead to the formation of various oxidized products, including quinones. The electrochemical behavior of several mono- and di-halogenated isatin derivatives has been investigated, providing insights into the oxidation pathways. For instance, the oxidation of isatin monohalogen-derivatives with a halogen at the C5 or C7 position is an irreversible, pH-dependent process controlled by adsorption. researchgate.net This process is understood to occur in three successive charge transfer reactions. The initial oxidation takes place on the benzene (B151609) ring, leading to the introduction of a hydroxyl group. The resulting electroactive oxidation product is then further oxidized to form para- and/or ortho-quinone derivatives, which can subsequently polymerize. researchgate.net

While direct studies on 6-bromo-7-chloroindoline-2,3-dione are not extensively documented, the behavior of a positional isomer, 5-bromo-7-chloro-isatin, has been examined. The presence and position of halogen substituents on the isatin ring significantly influence the redox processes. researchgate.net The oxidation of dihalogenated isatins also proceeds through complex mechanisms, often resulting in quinone-like structures. The specific oxidation products of this compound would likely follow a similar pathway, leading to the formation of a bromo-chloro-quinone derivative, although the precise structure and yield would depend on the reaction conditions.

Substitution Chemistry of Halogenated Indoline-2,3-diones

The halogen atoms on the benzene ring of indoline-2,3-diones are susceptible to nucleophilic substitution, offering a route to a variety of functionalized derivatives. For the related compound, 5-bromo-7-chloro-1H-indole-2,3-dione, it is noted that the halogen atoms can be displaced by other functional groups via nucleophilic substitution reactions. This reactivity is a general feature of halogenated aromatic systems, particularly when activated by electron-withdrawing groups like the dione (B5365651) functionality in the isatin core.

The relative reactivity of the bromine and chlorine atoms in this compound would be influenced by their positions and the electronic effects of the dione. Generally, bromine is a better leaving group than chlorine in nucleophilic aromatic substitution, suggesting that substitution at the 6-position might be favored. However, the specific regioselectivity would be dependent on the nucleophile and reaction conditions.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophilePotential Product(s)Reaction Conditions
Methoxide (CH₃O⁻)6-Methoxy-7-chloroindoline-2,3-dione or 6-Bromo-7-methoxyindoline-2,3-dioneHeat, polar aprotic solvent
Ammonia (B1221849) (NH₃)6-Amino-7-chloroindoline-2,3-dione or 6-Bromo-7-aminoindoline-2,3-dioneHigh pressure, catalyst
Cyanide (CN⁻)6-Cyano-7-chloroindoline-2,3-dione or 6-Bromo-7-cyanoindoline-2,3-dioneTransition metal catalyst

This table presents hypothetical reactions based on the general reactivity of halogenated aromatic compounds and has not been experimentally verified for this compound.

Exploration of Novel Rearrangements and Cyclizations

Isatin and its derivatives are known to undergo a variety of rearrangement and cyclization reactions, often leading to the formation of new heterocyclic systems. For example, isatins can undergo ring-opening of the lactam followed by recyclization to form quinoline (B57606) derivatives. While specific examples involving this compound are not prevalent in the literature, the general reactivity of the isatin core suggests that it could participate in similar transformations.

The presence of the two halogen atoms on the benzene ring could influence the course of these reactions. For instance, in reactions involving metal catalysts, oxidative addition to the carbon-halogen bond could initiate a cascade of events leading to novel rearranged or cyclized products. The differential reactivity of the C-Br and C-Cl bonds could also be exploited to achieve selective transformations.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of reactions involving isatin derivatives are a subject of ongoing research. For the oxidation of halogenated isatins, electrochemical studies have provided a framework for understanding the multi-step electron transfer processes. researchgate.net The initial oxidation on the benzene ring is a key step, and the stability of the resulting radical cations is influenced by the nature and position of the halogen substituents.

Mechanistic studies of rearrangements and cyclizations would likely involve computational modeling in conjunction with experimental work to elucidate the transition states and intermediates. The specific electronic and steric effects of the bromo and chloro substituents at the 6- and 7-positions would be critical factors in determining the preferred reaction pathways.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 7 Chloroindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 6-Bromo-7-chloroindoline-2,3-dione is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indole (B1671886) nucleus. The aromatic region would likely display two doublets, a characteristic pattern for a disubstituted benzene (B151609) ring where the protons are ortho to each other. The precise chemical shifts are influenced by the strong electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl groups of the isatin (B1672199) core. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and the presence of adjacent electron-withdrawing groups. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum would be characterized by signals for the two carbonyl carbons of the dione (B5365651) moiety, which are expected to resonate at the most downfield positions, typically in the range of 160-185 ppm. nih.gov The carbons of the aromatic ring will appear in the aromatic region of the spectrum (approximately 110-150 ppm). The carbons directly bonded to the halogen atoms (C-6 and C-7) will experience significant deshielding, resulting in downfield shifts compared to the unsubstituted parent isatin. The specific shifts are influenced by the individual electronegativity and anisotropic effects of the bromine and chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H>10 (broad singlet)-
H-4~7.5-7.8 (doublet)~120-130
H-5~7.0-7.3 (doublet)~115-125
C-2-~160-170
C-3-~180-185
C-3a-~110-120
C-4~120-130-
C-5~115-125-
C-6-~115-125 (C-Br)
C-7-~125-135 (C-Cl)
C-7a-~145-155

Note: The predicted chemical shifts are based on the analysis of related halogenated isatin and indole derivatives and may vary depending on the solvent and experimental conditions. semanticscholar.orgnih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in establishing the connectivity between adjacent protons. For this compound, a cross-peak between the signals of H-4 and H-5 would definitively confirm their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the direct assignment of the ¹³C signals for C-4 and C-5 by correlating them with their corresponding, and previously assigned, ¹H signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the dione and lactam functionalities. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the lactam. semanticscholar.org The most prominent features would be the strong carbonyl (C=O) stretching absorptions. Due to the presence of two distinct carbonyl groups (an amide carbonyl at C-2 and a ketone carbonyl at C-3), two separate, strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)
N-H Stretch (Lactam)3100-3300 (broad)
C-H Stretch (Aromatic)3000-3100
C=O Stretch (Ketone)~1720-1740
C=O Stretch (Amide/Lactam)~1680-1700
C=C Stretch (Aromatic)1450-1600
C-Br Stretch500-600
C-Cl Stretch600-800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) would first involve the separation of the compound from any impurities via the gas chromatograph, followed by its ionization and fragmentation in the mass spectrometer. The resulting mass spectrum would provide crucial information for confirming the molecular formula and elucidating the fragmentation pathways.

The molecular ion peak ([M]⁺) would be a key feature, and its mass would correspond to the molecular weight of the compound (C₈H₂BrClNO₂). A distinctive isotopic pattern for the molecular ion would be observed due to the presence of both bromine (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion and its fragments containing these halogens.

Common fragmentation pathways for isatin derivatives involve the loss of one or both carbonyl groups as carbon monoxide (CO). Therefore, prominent fragment ions corresponding to [M-CO]⁺ and [M-2CO]⁺ would be expected. Further fragmentation could involve the loss of the halogen atoms, leading to ions such as [M-Br]⁺, [M-Cl]⁺, and subsequent losses of CO. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. clockss.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel synthetic compounds. For this compound, this technique provides the exact mass of the molecular ion, which can be compared with the theoretically calculated mass to verify its identity with a high degree of confidence.

The elemental composition of this compound is C₈H₃BrClNO₂. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O, ¹⁴N). HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an [M+H]⁺ or [M-H]⁻ ion, depending on the mode of analysis. For the neutral molecule, the calculated exact mass is a critical benchmark for experimental verification.

Table 1: Theoretical Mass Data for this compound
FormulaCalculated Monoisotopic Mass (Da)Ion TypeCalculated m/z
C₈H₃BrClNO₂274.9006[M+H]⁺275.9084
[M-H]⁻273.8928

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal. This technique offers unparalleled insight into the molecule's three-dimensional arrangement and the intricate network of intermolecular forces that govern its crystal packing.

Elucidation of Molecular Conformation and Planarity

The crystal structure of isatin derivatives reveals that the core indoline-2,3-dione ring system is largely planar. This planarity is a consequence of the sp² hybridization of the constituent carbon and oxygen atoms of the fused aromatic and pyrrolidone rings. The exocyclic carbonyl groups at positions 2 and 3 lie within this plane.

For this compound, the fused bicyclic core is expected to be nearly planar. Minor deviations from perfect planarity can occur, often described by the dihedral angle between the benzene and pyrrolidine-2,3-dione (B1313883) rings. In related halogenated isatins, this deviation is typically minimal. The bromine and chlorine substituents at positions 6 and 7, respectively, are coplanar with the aromatic ring.

Analysis of Intermolecular Interactions in Crystal Packing

The supramolecular assembly of this compound in the solid state is dictated by a variety of non-covalent interactions, which are crucial for the stability of the crystal lattice.

The most significant intermolecular interaction in the crystal structure of N-unsubstituted isatins is the hydrogen bond formed by the amine proton (N-H) and one of the carbonyl oxygen atoms (typically the C2=O oxygen). This interaction leads to the formation of well-defined chains or dimers.

In the case of this compound, the N-H group acts as a hydrogen bond donor, while the C2=O group of a neighboring molecule serves as the acceptor. This results in the formation of centrosymmetric dimers through N-H···O hydrogen bonds. These dimers often form a characteristic R²₂(8) ring motif. The specific bond distances and angles for these interactions are critical parameters obtained from the crystallographic data.

Table 2: Typical Hydrogen Bond Geometry in Halogenated Isatin Derivatives
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C2~0.86~2.00 - 2.20~2.85 - 3.05~150 - 170

The presence of both bromine and chlorine atoms in the molecule introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as a carbonyl oxygen.

In the crystal structure of this compound, one would anticipate potential C-Br···O and C-Cl···O halogen bonds. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the participating atoms and a C-X···O angle close to 165° (for X = Br, Cl). Additionally, other weak interactions, such as C-H···O and C-H···π contacts, may further stabilize the crystal packing, creating a complex and robust three-dimensional supramolecular architecture. The interplay between hydrogen bonding, π-stacking, and halogen bonding dictates the final crystal structure.

Absolute Structure Determination

The determination of the absolute structure of a chiral molecule is a critical aspect of its complete structural elucidation. For a compound like this compound, which possesses a stereocenter, establishing the three-dimensional arrangement of its atoms is fundamental. However, a thorough review of available scientific literature and chemical databases indicates a lack of specific published research focused on the absolute structure determination of this particular compound.

While the compound this compound is cataloged with the CAS Number 1698027-53-0, detailed experimental or computational studies to determine its absolute configuration have not been reported in peer-reviewed literature. sigmaaldrich.cn In the absence of such specific data, a definitive discussion and presentation of its absolute structure with detailed research findings and data tables is not possible at this time.

For context, the elucidation of the absolute structure of related halogenated indoline-2,3-diones would typically involve one or a combination of the following advanced analytical techniques:

X-ray Crystallography: This is often considered the "gold standard" for determining the absolute configuration of crystalline compounds. bldpharm.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional model of the molecule can be constructed. For chiral molecules, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry. For instance, a study on the related compound, 6-chloro-1H-indole-2,3-dione, provided detailed crystallographic data, though it was refined as an inversion twin, which can complicate absolute structure assignment. sigmaaldrich.com

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bldpharm.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for each possible enantiomer, the true absolute configuration can be assigned. sigmaaldrich.cnbldpharm.com This method is particularly valuable for molecules that are not amenable to crystallization. bldpharm.com

Electronic Circular Dichroism (ECD): Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region of the spectrum. bldpharm.com It is another powerful chiroptical method that, when coupled with computational predictions, can provide definitive assignment of the absolute configuration of chiral molecules. sigmaaldrich.com

Without dedicated research applying these methods to this compound, any discussion of its absolute structure would be purely speculative. The scientific community awaits focused studies to provide the necessary data for a complete structural understanding of this compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 7 Chloroindoline 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations are fundamental to understanding a molecule's geometry, stability, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For derivatives of the isatin (B1672199) (1H-indole-2,3-dione) core, this process typically reveals a nearly planar structure. nih.gov Studies on related compounds, such as 6-chloro-1H-indole-2,3-dione and 1-(2-bromoethyl)indoline-2,3-dione, confirm that the fused ring system is largely planar. nih.govresearchgate.net For 6-chloro-1H-indole-2,3-dione, the non-hydrogen atoms have a root-mean-square (r.m.s.) deviation from planarity of just 0.062 Å. researchgate.net

DFT calculations, often using basis sets like 6-311++G**, are employed to perform this optimization, starting from a crystal structure if available. nih.gov The resulting optimized geometrical parameters can then be compared with experimental X-ray crystallography data to validate the computational model. nih.gov For 6-Bromo-7-chloroindoline-2,3-dione, the optimization would define the precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the indoline (B122111) core and the spatial orientation of the bromine and chlorine substituents. In a study of 6-chloro-1-phenylindoline-2,3-dione, DFT optimization was performed using the B3LYP/6-311++g(2d,p) level of theory. iucr.org

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable method for understanding the charge distribution and reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show significant negative potential around the highly electronegative oxygen atoms of the dione (B5365651) group and, to a lesser extent, near the chlorine and bromine atoms. These regions are potential sites for hydrogen bonding or interactions with electrophiles. nih.gov Positive potential would likely be concentrated around the hydrogen atom attached to the nitrogen (N-H), making it a primary hydrogen bond donor site. The aromatic ring system would also exhibit distinct electronic regions. This mapping provides critical information for predicting non-covalent interactions, such as those occurring in a protein's binding pocket. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a particularly powerful and common approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govaps.org

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov These predicted ¹H and ¹³C chemical shifts are then often compared with experimental data to confirm the proposed structure. rsc.orgnrel.gov Recent advancements have even integrated DFT-calculated shielding tensors with graph neural networks to improve the accuracy of these predictions. nih.govnih.gov For this compound, this method would be invaluable for assigning the specific resonances in its ¹H and ¹³C NMR spectra, a task that can be complicated by the complex electronic effects of the two different halogen substituents on the aromatic ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking simulations can predict how this compound might bind to the active site of a biological target, such as an enzyme or receptor. The isatin scaffold is known to be a "privileged structure" in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes, including kinases and DNA gyrase. nih.govnih.gov

In a typical docking study, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibitory constant (like IC₅₀). For example, docking studies of related dihydropyrazino[1,2-a]indole-1,4-dione derivatives against the EGFR kinase yielded IC₅₀ values as low as 0.08 µM. nih.govelsevierpure.com

The simulation also reveals the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For instance, docking studies on Schiff bases of indoline-2,3-dione with the Mtb DNA gyrase A subunit revealed the importance of the isatin moiety for forming strong interactions within the enzyme's active site. nih.gov Similarly, simulations would predict the key amino acid residues in a target protein that interact with the carbonyl groups, the N-H group, and the halogenated benzene (B151609) ring of this compound, providing a rational basis for its potential biological activity. nih.gov

Table 1: Computational Data for Related Indole (B1671886)/Indoline-dione Derivatives

Compound/Derivative ClassComputational MethodTarget/PropertyFinding/ValueSource
6-Chloro-1-phenylindoline-2,3-dioneDFT (B3LYP/6-311++g(2d,p))Geometry OptimizationDihedral angle of 60.0° between phenyl ring and indoline core. iucr.org
1-(2-bromoethyl)indoline-2,3-dioneDFT (6-311++G**)Geometry OptimizationIsatin moiety is nearly planar (r.m.s. deviation = 0.026 Å). nih.gov
Schiff bases of indoline-2,3-dioneMolecular DockingMtb DNA gyraseIC₅₀ values ranging from 50-157 µM. nih.gov
2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivativesMolecular DockingEGFR KinaseIC₅₀ values as low as 0.08 µM. nih.govelsevierpure.com
2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivativesMolecular DockingBRAFV600E KinaseIC₅₀ values as low as 0.1 µM. nih.gov

Identification of Key Amino Acid Residues Involved in Binding

While no specific molecular docking studies for this compound are available in the reviewed literature, research on analogous substituted quinolinone and quinazolinone derivatives provides insight into the types of interactions that could be expected. For instance, molecular docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives with the phosphatidylinositol 3-kinase (PI3Kα) enzyme, a key target in cancer, has shown that these compounds occupy the binding site and interact with crucial amino acid residues. mdpi.com Similarly, studies on 6-bromo quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have identified key hydrogen bonds and other interactions within the active site. nih.gov For a compound like this compound, it is hypothesized that the oxygen atoms of the dione group and the halogen substituents would be critical in forming hydrogen bonds and halogen bonds with amino acid residues in a target protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

QSAR is a computational method that quantitatively correlates the structural features of molecules with their biological activities. nih.gov This approach is fundamental in drug design for predicting the activity of new compounds and identifying which structural modifications may enhance potency. japsonline.comnih.gov

Although no QSAR studies have been published specifically for this compound, research on related heterocyclic compounds highlights the importance of specific structural features. For many classes of compounds, including isatin derivatives, the presence and position of halogen atoms, like bromine and chlorine, can significantly influence biological activity. nih.gov The electron-withdrawing nature and the size of these halogens can affect the molecule's electronic distribution, hydrophobicity, and ability to form specific interactions (e.g., halogen bonds) with biological targets. Studies on quinazoline derivatives have shown that a halogen at the 6-position can enhance anticancer effects. nih.gov The combination of both a bromo and a chloro group on the indoline ring of this compound suggests a potentially complex influence on its biological potency that would be a key focus of any future QSAR analysis.

The development of predictive QSAR models is a crucial step in the rational design of new drug candidates. nih.gov These models are built using a "training set" of molecules with known activities and then validated using a "test set". nih.gov For isatin-based compounds, a QSAR model would typically use molecular descriptors that quantify various structural and physicochemical properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Models

Descriptor Type Examples Description
Electronic Dipole moment, Partial charges Describes the electronic distribution within the molecule.
Steric Molecular volume, Surface area Relates to the size and shape of the molecule.
Topological Connectivity indices Describes the atomic connectivity and branching of the molecule.

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

While a specific model for this compound does not exist, a hypothetical model would aim to establish a mathematical equation linking these descriptors to a specific biological activity (e.g., enzyme inhibition, cytotoxicity). Such a model would then be used to predict the activity of newly designed analogs where the type and position of substituents are varied, guiding synthetic efforts toward more potent compounds.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a vital part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. japsonline.comnih.gov Computational tools can predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japsonline.comnih.gov

For indole derivatives, in silico studies have been used to predict good oral absorption and a lack of cytochrome P450 2D6 (CYP2D6) inhibition. japsonline.com Predictions for the related compound Bromo-DragonFLY suggest high gastrointestinal absorption and the potential to cross the blood-brain barrier. nih.gov A similar analysis for this compound would be invaluable.

Table 2: Hypothetical In Silico ADME Profile for an Isatin Derivative

ADME Property Predicted Value/Classification Implication
Human Intestinal Absorption (HIA) High Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Low / Non-penetrant May have reduced central nervous system side effects.
Plasma Protein Binding (PPB) High (>90%) High probability of reaching desired targets. japsonline.com
CYP2D6 Inhibition Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions.

This table is illustrative and not based on experimental data for the specific compound.

Analysis of Charge-Transport Properties and Opto-Electronic Behavior

The analysis of charge-transport properties is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.org Computational analysis, often in conjunction with experimental methods like cyclic voltammetry, helps in understanding the electronic structure and predicting the performance of organic semiconductor materials. beilstein-journals.org

While no studies on the opto-electronic behavior of this compound are available, research on other functionalized organic molecules provides a framework for such an investigation. Theoretical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting charge injection and transport capabilities. For example, studies on dicyanomethylene-functionalised violanthrone (B7798473) derivatives show how chemical modification impacts their absorption spectra, energy levels, and charge mobility in OFET devices. beilstein-journals.org A computational study of this compound would likely reveal how the bromo and chloro substituents modulate its electronic properties, influencing its potential as a p-type (hole-transporting) or n-type (electron-transporting) material.

Biological Activity and Mechanistic Investigations of 6 Bromo 7 Chloroindoline 2,3 Dione in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies of Halogenated Indoline-2,3-diones

The biological activity of isatin (B1672199) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Halogenation, in particular, has been a key strategy in the development of potent isatin-based therapeutic agents.

Influence of Halogen Substituents on Biological Profiles

The introduction of halogen atoms onto the isatin core is a widely recognized method for enhancing biological efficacy. Studies on various isatin analogs have demonstrated that the position and type of halogen substituent can dramatically alter the compound's activity spectrum, including its anticancer, antimicrobial, and antiviral properties. For instance, halogenation at the C5 and C7 positions has been shown to be particularly effective in modulating the biological activity of the isatin scaffold.

While no specific studies on 6-Bromo-7-chloroindoline-2,3-dione are available, research on related di-halogenated isatins, such as 5,7-dibromoisatin, has shown significant biological activity. nih.gov The presence of both a bromine atom at position 6 and a chlorine atom at position 7 on the indoline-2,3-dione ring suggests a unique electronic and steric profile that could translate into novel biological activities. The combined electron-withdrawing effects of both halogens would significantly influence the electron density of the aromatic ring and the reactivity of the C3 carbonyl group, a key site for biological interactions.

Impact of N-Substitution and Other Derivatizations on Activity

Furthermore, derivatization of the C3 carbonyl group, often leading to the formation of Schiff bases or spiro-heterocycles, is another major avenue for creating diverse and potent biologically active molecules. These modifications can introduce new pharmacophoric features and alter the molecule's ability to interact with biological targets. For the specific case of this compound, N-substitution or derivatization at the C3 position would likely yield a new class of compounds with distinct biological profiles, though such derivatives have not been described in the available literature.

Investigation of Enzyme Inhibition Capabilities

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of enzymes. This has led to the development of numerous isatin-based enzyme inhibitors.

Targeting Kinases and Phosphatases

Kinases and phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ajprd.com The isatin core has been successfully utilized to develop potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) kinases. nih.govnih.gov The inhibitory mechanism often involves the isatin moiety forming key hydrogen bonds within the ATP-binding pocket of the kinase.

Similarly, isatin derivatives have been investigated as inhibitors of phosphatases, enzymes that counterbalance the activity of kinases. researchgate.net While there is no direct evidence of this compound acting as a kinase or phosphatase inhibitor, the known activity of other halogenated isatins suggests that this compound could potentially exhibit such properties. The specific halogenation pattern at the C6 and C7 positions could confer selectivity towards certain kinases or phosphatases.

Inhibition of Microbial Enzymes (e.g., Mycobacterium tuberculosis DNA Gyrase)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents that act on novel targets. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for the development of new antibacterial drugs. acs.org Several studies have explored isatin derivatives as potential inhibitors of M. tuberculosis DNA gyrase. nih.gov These compounds are thought to interfere with the enzyme's function, leading to bacterial cell death. Given the established anti-mycobacterial potential of other isatin-based compounds, it is plausible that this compound or its derivatives could exhibit inhibitory activity against this critical microbial enzyme.

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is therefore an attractive strategy for the treatment of infections caused by these bacteria. Some derivatives of isatin, particularly isatin-thiosemicarbazones, have been reported to be effective urease inhibitors. The isatin scaffold, in these cases, serves as a key pharmacophoric element for interacting with the enzyme's active site. Although no studies have specifically evaluated the urease inhibitory potential of this compound, the general activity of the isatin class suggests this as a possible area for future investigation.

Inhibition of Trypanothione (B104310) Reductase (based on similar compounds)

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, as it is central to their unique antioxidant defense system. plos.orgnih.gov This enzyme, a flavoprotein, reduces trypanothione disulfide, a task for which there is no equivalent enzyme in humans, making TR an attractive target for the development of selective antiparasitic drugs. nih.govfrontiersin.org The mechanism of TR involves the transfer of electrons from NADPH to the enzyme's FAD cofactor and then to a disulfide bridge within the enzyme's active site. plos.orgnih.gov This reduced enzyme then donates electrons to trypanothione disulfide.

While direct studies on this compound are not extensively documented, research on structurally related isatin derivatives suggests a potential for TR inhibition. The isatin scaffold is a known platform for developing various enzyme inhibitors. researchgate.net The inhibition mechanism for similar compounds often involves binding to critical sites on the TR enzyme. For instance, some inhibitors bind to the catalytic site, engaging in hydrogen bonds with key residues like Cys52, Cys57, and Glu466', thereby blocking the binding and reduction of trypanothione. nih.gov Other inhibitors have been found to bind to a unique, druggable pocket at the entrance of the NADPH binding cavity, a site not present in the homologous human enzyme, glutathione (B108866) reductase (hGR). plos.orgnih.gov This offers a pathway for selective inhibition. The electronic and structural features of the bromo- and chloro-substituents on the indoline-2,3-dione core could play a significant role in the binding affinity and inhibitory potency against TR, a hypothesis that warrants further specific investigation.

In Vitro Assessments of Antimicrobial Activities

The isatin scaffold and its derivatives have demonstrated a broad range of antimicrobial activities, and the introduction of halogen atoms like bromine and chlorine is often associated with enhanced potency. eurekaselect.commdpi.com

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of isatin (1H-indole-2,3-dione) have been widely screened for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that substitutions on the isatin ring are crucial for the antibacterial efficacy. Specifically, the presence of halogen substituents such as bromine and chlorine can significantly influence the activity. For example, compounds with a bromine atom at the 5-position of the isatin ring have shown favorable antimicrobial activity. sid.ir Similarly, the presence of a chloro substituent has been reported to be beneficial for the antibacterial effects of related indole (B1671886) derivatives. nih.gov

The potency of these compounds can vary between bacterial types. Some isatin derivatives exhibit more potent activity against Gram-positive bacteria compared to Gram-negative strains. nih.gov This difference is often attributed to the structural variations in the bacterial cell envelope. nih.gov However, other derivatives show a broad spectrum of activity. The antibacterial potential of halogenated isatin derivatives is a recurring theme in medicinal chemistry research, suggesting that this compound likely possesses significant antibacterial properties. eurekaselect.com

Table 1: Antibacterial Activity of Selected Isatin Derivatives

Compound TypeBacterial Strains TestedObserved ActivityReference
Isatin-Schiff base derivativesStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)More potent against Gram-positive than Gram-negative bacteria. Some derivatives showed higher activity than the standard drug amoxicillin (B794) against specific strains. nih.gov
5-Bromo-isatin derivativesVarious Gram-positive and Gram-negative bacteriaShowed the most favorable antimicrobial activity among the tested series. sid.ir
Isatin-quinoline conjugatesMethicillin-resistant Staphylococcus aureus (MRSA), Streptococcus mutans, Klebsiella pneumoniae, Serratia marcescensAll tested conjugates showed significant bactericidal activity, with MIC values lower than chloramphenicol (B1208) and ampicillin. nih.gov
Indole-triazole derivatives with chloro substitutionMethicillin-resistant Staphylococcus aureus (MRSA)Demonstrated excellent activity against MRSA, superior to ciprofloxacin (B1669076) in some cases. nih.gov
Isatin derivatives with N-1 site modificationS. aureus, MRSA, E. coliSubstitution with a long aliphatic chain (8-11 carbons) at the N-1 position enhanced inhibitory activity. rsc.org

Antifungal Efficacy

In addition to antibacterial effects, isatin derivatives are recognized for their potential as antifungal agents. nih.gov The presence of halogen atoms on the isatin ring is also a key factor in their antifungal potency. mdpi.com Research has shown that isatin derivatives with substitutions at the 5-position, including chlorine and bromine, result in more active antifungal compounds. sid.ir

These compounds have been tested against a variety of pathogenic fungi. For instance, certain indole derivatives have demonstrated excellent antifungal activities against Candida krusei and moderate activities against Candida albicans. nih.gov The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine has shown potential in preventing the growth of various fungal species. nih.gov This collective evidence strongly suggests that this compound is a promising candidate for further investigation as an antifungal agent.

Table 2: Antifungal Activity of Selected Halogenated Indole Derivatives

Compound/Derivative TypeFungal Strains TestedObserved ActivityReference
5-Chloro/Bromo Isatin DerivativesCandida albicans, Aspergillus nigerSubstitution with chlorine or bromine at the 5th position produced more active compounds. sid.ir
Indole-triazole derivativesCandida albicans, Candida kruseiShowed excellent antifungal activities against C. krusei and moderate activity against C. albicans. nih.gov
Halogen-substituted bis-indole compoundsPlant pathogenic fungi (e.g., R. solani)Generally exhibit enhanced antifungal activity. mdpi.com
2,2-bis(6-bromo-3-indolyl)ethylamineVarious fungi, including Cladosporium cladosporioidesRemarkably reduced fungal growth with a time-dependent effect. nih.gov
3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-oneTrichophyton mentagrophytes and other human pathogenic fungiShowed a broad antifungal spectrum and good fungicidal activity. nih.gov

Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanisms of isatin derivatives are multifaceted. One proposed mechanism is the disruption of the bacterial cell wall and the inhibition of bacterial cell fusion. nih.gov Another significant target is the bacterial enzyme peptidoglycan glycosyltransferase (PGT), which is involved in cell wall synthesis. rsc.org Inhibition of this enzyme can compromise the structural integrity of the bacterial cell. Furthermore, some isatin-quinoline conjugates have been shown to cause disruption of the bacterial cell membrane, leading to cell death. nih.gov Given these findings for similar compounds, it is plausible that this compound exerts its antimicrobial effects through one or more of these mechanisms.

In Vitro Investigations of Antiproliferative and Apoptotic Mechanisms

Beyond their antimicrobial effects, isatin derivatives have garnered significant attention for their antiproliferative activities against various cancer cell lines. nih.gov The mechanisms often involve the modulation of the cell cycle and the induction of apoptosis.

Cell Cycle Modulation (e.g., G2/M phase arrest)

A common mechanism by which isatin derivatives exert their antiproliferative effects is by inducing cell cycle arrest, frequently at the G2/M phase. researchgate.net This prevents cancer cells from dividing and proliferating. For example, certain stilbenoid derivatives containing bromine have been shown to induce G2/M phase arrest in human lung cancer cells. nih.gov This arrest is often correlated with the downregulation of key checkpoint proteins like cyclin B1. nih.gov

Other related quinone derivatives have been found to arrest cells at both the G1 and G2/M phases by inhibiting Cdc25 phosphatases, which are crucial for cell cycle progression. nih.gov The induction of G2/M arrest is a key event that can subsequently lead to apoptosis. mdpi.com Studies on various chalcone (B49325) and diazaphenothiazine derivatives also report G2/M phase arrest as a primary mechanism of their anticancer action. mdpi.comdovepress.com Therefore, it is highly probable that this compound could modulate the cell cycle, leading to a G2/M phase arrest in cancer cells, thereby contributing to its antiproliferative activity.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a key target for therapeutic intervention in various diseases, including cancer. The potential for a compound to induce apoptosis is a significant area of research.

Activation of Caspases (e.g., Caspase-3, Caspase-9)

The caspase family of proteases are central executioners of apoptosis. Initiator caspases, such as caspase-9, are activated by pro-apoptotic signals, which in turn activate executioner caspases, like caspase-3. This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. To date, no studies have been published detailing the effect of this compound on the activation of caspase-3 or caspase-9.

Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2)

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines cell fate. A shift in this balance towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial outer membrane. There is currently no available research on how this compound may modulate the expression or function of Bcl-2 family proteins.

Cytochrome C Release

The release of cytochrome C from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway. Once in the cytosol, cytochrome C participates in the formation of the apoptosome, which leads to the activation of caspase-9. The capacity of this compound to induce cytochrome C release has not been investigated in any published studies.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

Reactive oxygen species are chemically reactive molecules containing oxygen that can, at high levels, lead to cellular damage, a state known as oxidative stress. The ability of a compound to modulate ROS levels is an important aspect of its biological profile. There is no available data on whether this compound can induce the generation of ROS or elicit oxidative stress responses in cellular models.

Exploration of Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a significant research goal. The potential anti-inflammatory properties of this compound and its effects on inflammatory pathways have not been reported in the scientific literature.

Characterization of Antioxidant Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of a chemical entity can be a valuable therapeutic property. Currently, there are no published studies that characterize the antioxidant properties of this compound.

Investigation of Anticonvulsant Activities

There is currently a notable absence of specific studies focusing on the anticonvulsant properties of this compound. Research into the anticonvulsant potential of isatin derivatives often involves screening various analogues to identify promising candidates. These studies typically assess the compounds' efficacy in standard experimental models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to determine their potential for controlling different types of seizures. However, specific data from such tests for this compound are not available in the reviewed literature.

Antiviral Activity Research

Similarly, dedicated research into the antiviral activity of this compound is not readily found in published studies. The isatin scaffold is a known pharmacophore in the development of antiviral agents, with various derivatives being investigated for their efficacy against a range of viruses. These investigations typically involve in vitro assays to determine the compound's ability to inhibit viral replication and to elucidate its mechanism of action. Despite the interest in isatins as a source of potential antiviral drugs, specific antiviral screening data and mechanistic studies for this compound have not been reported.

Further research is necessary to determine if this compound possesses the anticonvulsant and antiviral activities observed in other related isatin compounds.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes for Enhanced Yield and Purity

Future research should focus on developing more direct and high-yielding routes. This could involve the investigation of late-stage halogenation of a pre-formed isatin (B1672199) core or the cyclization of appropriately substituted anilines. The regioselectivity of the halogenation steps will be a critical parameter to control, and modern catalytic methods, including the use of transition-metal catalysts, could offer superior control over the introduction of the bromine and chlorine atoms at the desired positions. Furthermore, the development of purification techniques, such as optimized crystallization conditions or advanced chromatographic methods, will be essential to ensure the high purity required for biological testing and further synthetic transformations.

Design and Synthesis of Advanced 6-Bromo-7-chloroindoline-2,3-dione Derivatives with Tailored Bioactivities

The isatin scaffold is a versatile platform for the generation of diverse chemical libraries. The this compound core offers several points for chemical modification to create novel derivatives with potentially enhanced or selective biological activities. Key sites for derivatization include the nitrogen atom (N1) and the C3-carbonyl group.

Future synthetic efforts should explore:

N-alkylation and N-arylation: Introduction of various alkyl, aryl, and heteroaryl groups at the N1 position can significantly impact the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.

Modification of the C3-carbonyl: The C3-carbonyl group is highly reactive and can be converted into a range of functional groups, including oximes, hydrazones, and spirocyclic systems. For example, the conversion of the C3-carbonyl of 6,7-dichloro-1H-indole-2,3-dione to an oxime has been shown to yield a potent modulator of ion channels. nih.gov Similar transformations on the 6-bromo-7-chloro scaffold could lead to new bioactive compounds.

Suzuki and other cross-coupling reactions: The bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents, thereby expanding the chemical space of accessible derivatives.

These synthetic endeavors will enable the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for specific biological targets.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into the structural and electronic properties of molecules and their interactions with biological macromolecules. For this compound and its derivatives, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, such as its electrostatic potential, frontier molecular orbitals, and reactivity indices. This information can help in predicting the most likely sites for metabolic attack and for chemical reactions.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives within the active sites of various enzymes and receptors that are known to be modulated by isatin-based compounds. This can aid in the rational design of more potent and selective inhibitors. For instance, docking studies have been successfully used to predict the binding of quinazoline (B50416) derivatives to their target proteins. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complexes, offering insights into the stability of the interactions and the conformational changes that may occur upon binding. nih.gov

Development of this compound as a Synthetic Intermediate for Complex Organic Molecules

The unique substitution pattern and the presence of multiple reactive sites make this compound a valuable building block for the synthesis of more complex heterocyclic systems. The isatin core can undergo a variety of chemical transformations, including ring-opening and ring-expansion reactions, to provide access to quinoline (B57606) and other fused heterocyclic scaffolds.

Future research in this area could focus on utilizing this compound in multicomponent reactions to rapidly build molecular complexity. The development of novel synthetic methodologies that leverage the reactivity of the C3-carbonyl and the potential for functionalization at the C6-bromo position will be of significant interest to the synthetic organic chemistry community. The application of this building block in the total synthesis of natural products or in the generation of novel chemical libraries for high-throughput screening represents a promising avenue for future exploration.

Further Investigation into Broad Biological Targets and Mechanisms of Action in Controlled In Vitro Environments

While the specific biological activities of this compound are yet to be extensively reported, the isatin scaffold is known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities. Annulated indoles, for example, have been shown to possess anti-proliferative activity by disrupting mitosis and cytokinesis. nih.gov

A crucial future direction is the comprehensive in vitro screening of this compound and its newly synthesized derivatives against a panel of biologically relevant targets. This should include a diverse array of cancer cell lines to assess its potential as an anticancer agent. Mechanistic studies should be conducted to elucidate the mode of action, investigating effects on the cell cycle, apoptosis, and key signaling pathways.

Furthermore, given that substituted indoles and quinolines have shown activity as enzyme inhibitors, it would be pertinent to screen this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases. The identification of specific molecular targets will be crucial for the rational design of more potent and selective second-generation compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.